molecular formula C18H11ClFN3O2 B12912734 7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid CAS No. 159831-78-4

7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid

Cat. No.: B12912734
CAS No.: 159831-78-4
M. Wt: 355.7 g/mol
InChI Key: UVECIJBGCJVYQS-XBWBJOPRSA-N
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Description

7-Chloro-6-fluoro-4-((3-phenylallylidene)amino)cinnoline-3-carboxylic acid is a heterocyclic aromatic compound It is characterized by the presence of a cinnoline core, substituted with chlorine, fluorine, and a phenylallylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-4-((3-phenylallylidene)amino)cinnoline-3-carboxylic acid typically involves the condensation of 3-phenylallylideneamine with a cinnoline derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-4-((3-phenylallylidene)amino)cinnoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the cinnoline core to dihydrocinnoline derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

7-Chloro-6-fluoro-4-((3-phenylallylidene)amino)cinnoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-4-((3-phenylallylidene)amino)cinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid
  • 7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Uniqueness

7-Chloro-6-fluoro-4-((3-phenylallylidene)amino)cinnoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylallylideneamino group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

159831-78-4

Molecular Formula

C18H11ClFN3O2

Molecular Weight

355.7 g/mol

IUPAC Name

7-chloro-6-fluoro-4-[[(E)-3-phenylprop-2-enylidene]amino]cinnoline-3-carboxylic acid

InChI

InChI=1S/C18H11ClFN3O2/c19-13-10-15-12(9-14(13)20)16(17(18(24)25)23-22-15)21-8-4-7-11-5-2-1-3-6-11/h1-10H,(H,24,25)/b7-4+,21-8?

InChI Key

UVECIJBGCJVYQS-XBWBJOPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=NC2=C(N=NC3=CC(=C(C=C32)F)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC2=C(N=NC3=CC(=C(C=C32)F)Cl)C(=O)O

Origin of Product

United States

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